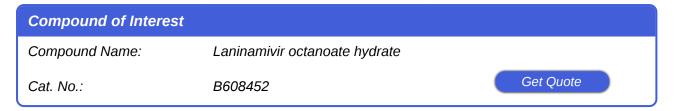


Structural Analysis of Laninamivir Octanoate Hydrate Binding to Neuraminidase: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of **laninamivir octanoate hydrate**'s interaction with influenza neuraminidase. Laninamivir octanoate is a long-acting neuraminidase inhibitor, administered as a prodrug that is hydrolyzed in the respiratory tract to its active form, laninamivir.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biochemical processes to offer a comprehensive resource for professionals in the field of antiviral drug development.

Quantitative Analysis of Inhibitory Potency and Structural Binding

The inhibitory activity of laninamivir and its prodrug, laninamivir octanoate, against various influenza neuraminidase (NA) subtypes has been evaluated using in vitro inhibition assays.[1] [2] Furthermore, the structural basis of these interactions has been elucidated through X-ray crystallography.[1][3]

Inhibitory Concentration (IC50) Data

The half-maximal inhibitory concentration (IC50) values for laninamivir and laninamivir octanoate against different neuraminidase subtypes are presented in Table 1. These values



were determined using a fluorescence-based neuraminidase inhibition assay with the MUNANA substrate.[1][2]

Inhibitor	Neuraminidase Subtype	IC50 (nM)
Laninamivir	N5 (Group 1)	0.90[1][4]
p09N1 (Atypical Group 1)	1.83[1][4]	
p57N2 (Group 2)	3.12[1][4]	_
Laninamivir Octanoate	N5 (Group 1)	389[1][4]
p09N1 (Atypical Group 1)	947[1][4]	
p57N2 (Group 2)	129[1][4]	_
Table 1: IC50 values of laninamivir and laninamivir octanoate against different neuraminidase subtypes.[1][4]		

Crystallographic Data

The crystal structure of laninamivir octanoate in complex with the 2009 pandemic H1N1 neuraminidase (p09N1) provides detailed insights into their interaction at the atomic level.[3] Key crystallographic data and refinement statistics are summarized in Table 2.



Parameter	p09N1 in complex with Laninamivir Octanoate
PDB ID	3TI4[3]
Resolution (Å)	1.60[3]
R-value work	0.140[3]
R-value free	0.177[3]
Space group	C 2 2 21
Unit cell dimensions (Å)	a=88.5, b=159.4, c=163.4
Table 2: Crystallographic data for laninamivir octanoate bound to p09N1 neuraminidase.[3]	

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of the structural and functional analysis are provided below.

Neuraminidase Expression and Purification

Recombinant neuraminidase was expressed using a baculovirus expression system, a common method for producing large quantities of functional viral proteins.[5]

- Cloning: The cDNA encoding the ectodomain of the desired neuraminidase subtype was
 cloned into a baculovirus transfer vector, such as pFastBac1. The construct typically includes
 an N-terminal signal peptide for secretion, a hexahistidine (6xHis) tag for purification, and a
 tetramerization domain to ensure the correct oligomeric state of the enzyme.[1]
- Baculovirus Generation: The recombinant transfer vector was used to generate a recombinant baculovirus in Spodoptera frugiperda (Sf9) insect cells.
- Protein Expression: High Five™ (Trichoplusia ni) insect cells were infected with the high-titer recombinant baculovirus. The cells were cultured for a period to allow for protein expression and secretion into the culture medium.[2]



Purification: The secreted neuraminidase was purified from the cell culture supernatant using
affinity chromatography. The 6xHis tag allows for selective binding to a nickel-nitrilotriacetic
acid (Ni-NTA) resin. After washing to remove unbound proteins, the neuraminidase was
eluted. Further purification steps, such as size-exclusion chromatography, were performed to
obtain a highly pure and homogenous protein sample suitable for downstream applications.
 [6][7]

Neuraminidase Inhibition Assay

A fluorescence-based assay using 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA) as a substrate is a standard method for determining the inhibitory activity of compounds against neuraminidase.[8][9][10]

- · Reagents:
 - Recombinant neuraminidase enzyme.
 - MUNANA substrate solution.
 - Assay buffer (e.g., MES buffer with CaCl2, pH 6.5).
 - Serial dilutions of the inhibitor (laninamivir octanoate or laninamivir).
 - Stop solution (e.g., ethanol and NaOH).[8]
- Procedure:
 - The assay is typically performed in a 96-well black plate to minimize background fluorescence.[1]
 - A fixed concentration of the neuraminidase enzyme is pre-incubated with varying concentrations of the inhibitor for a specific duration at room temperature.
 - The enzymatic reaction is initiated by the addition of the MUNANA substrate.[8]
 - The plate is incubated at 37°C to allow the enzymatic cleavage of MUNANA, which releases the fluorescent product 4-methylumbelliferone (4-MU).[8]



- The reaction is terminated by adding a stop solution.
- The fluorescence of 4-MU is measured using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.[8]
- Data Analysis: The fluorescence readings are plotted against the inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules at atomic resolution.

- Crystallization: The purified neuraminidase protein was co-crystallized with laninamivir octanoate. This was achieved by mixing the protein with a molar excess of the inhibitor and setting up crystallization trials using the hanging drop vapor diffusion method with various precipitants and buffer conditions.[11]
- Data Collection: Single crystals were cryo-cooled and subjected to X-ray diffraction using a synchrotron radiation source. Diffraction data were collected as a series of images as the crystal was rotated in the X-ray beam.
- Structure Determination and Refinement: The diffraction data were processed to determine
 the unit cell dimensions and space group. The structure was solved using molecular
 replacement, with a previously determined neuraminidase structure as a search model. The
 initial model was then refined against the experimental data, and the laninamivir octanoate
 molecule was built into the electron density map. Iterative cycles of refinement and manual
 model building were performed to obtain the final, high-resolution structure.[3]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of laninamivir octanoate's interaction with neuraminidase.

Mechanism of Action

The following diagram illustrates the prodrug activation and subsequent inhibition of neuraminidase by laninamivir.





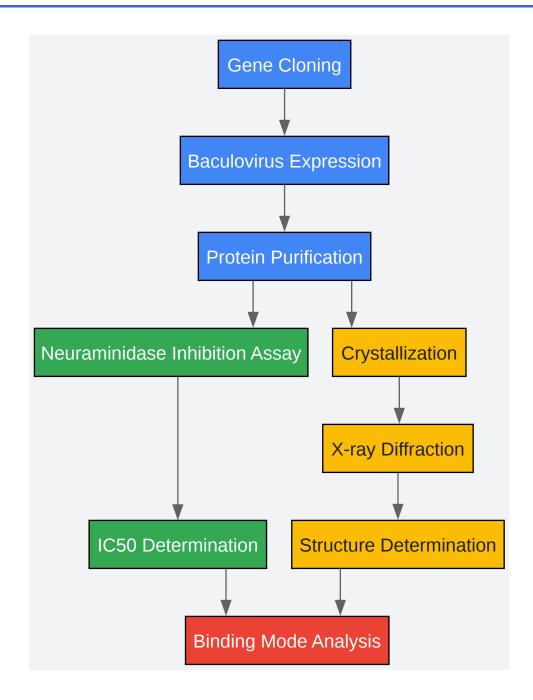
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Caption: Prodrug activation and neuraminidase inhibition pathway.

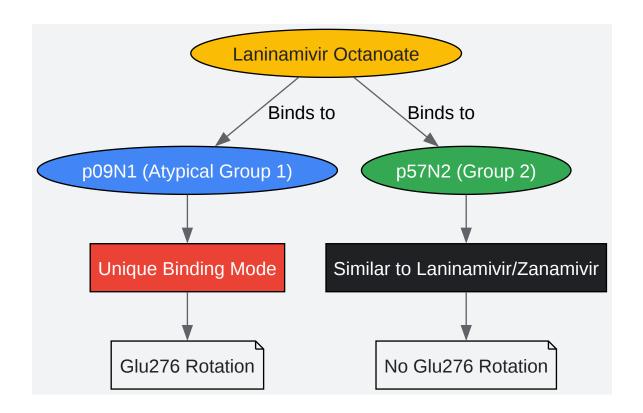
Experimental Workflow for Structural Analysis

This diagram outlines the major steps involved in the structural and functional characterization of laninamivir octanoate's binding to neuraminidase.









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